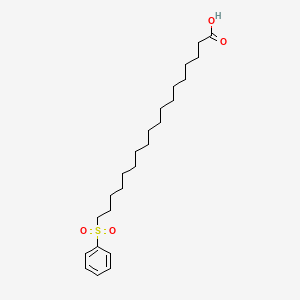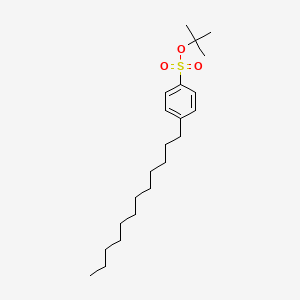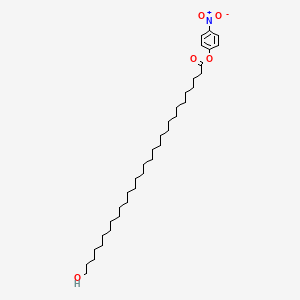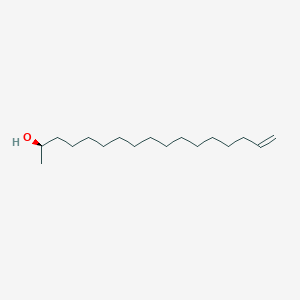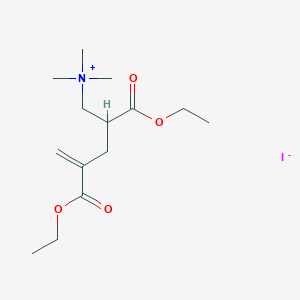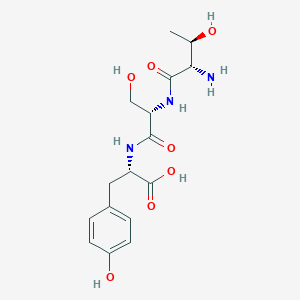![molecular formula N2O2 B14263981 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane CAS No. 158362-70-0](/img/structure/B14263981.png)
2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane is a unique chemical compound characterized by its bicyclic structure, which includes two oxygen atoms and two nitrogen atoms. This compound is known for its high strain energy due to the small ring system, making it an interesting subject of study in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a suitable diazo compound with an appropriate dioxirane. The reaction is usually carried out at low temperatures to prevent decomposition of the highly strained product .
Industrial Production Methods: While industrial production methods for this compound are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve safety .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The strained ring system makes it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable, bioactive compounds.
Wirkmechanismus
The mechanism by which 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane exerts its effects is primarily through its ability to undergo strain-releasing reactions. These reactions often involve the cleavage of the central, strained bond, leading to the formation of more stable products. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the compound .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.0]butane: Similar in structure but lacks the oxygen and nitrogen atoms.
1-Azabicyclo[1.1.0]butane: Contains a nitrogen atom at one bridgehead, making it an analog of bicyclo[1.1.0]butane.
2,4-Diazabicyclo[1.1.0]buta-1,3-diene: Another analog with a different arrangement of nitrogen atoms.
Uniqueness: 2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane is unique due to its combination of oxygen and nitrogen atoms within a highly strained bicyclic structure. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
158362-70-0 |
|---|---|
Molekularformel |
N2O2 |
Molekulargewicht |
60.013 g/mol |
IUPAC-Name |
2,4-dioxa-1,3-diazabicyclo[1.1.0]butane |
InChI |
InChI=1S/N2O2/c3-1-2(3)4-1 |
InChI-Schlüssel |
JQBIUDRTRRQLKF-UHFFFAOYSA-N |
Kanonische SMILES |
N12N(O1)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


